Boldine hydrochloride
Description
Historical Perspectives and Discovery in Research
The journey of boldine (B1667363) in a research context began with its isolation from the boldo tree, a plant long used in folk medicine for digestive and liver ailments. nih.govekb.eg The initial identification of boldine dates back to 1872, with its synthesis achieved shortly after. nih.gov However, it was the investigations into its pharmacological properties, starting over three decades ago, that truly marked its entry into the academic sphere. frontiersin.orgnih.gov Early studies focused on its potent antioxidant capabilities, demonstrating its ability to protect against lipid and protein oxidation. nih.govfrontiersin.org This foundational research paved the way for a deeper exploration of its mechanisms of action and potential therapeutic applications.
Significance as a Research Compound
The significance of boldine hydrochloride as a research compound lies in its multifaceted biological activities. nih.govfrontiersin.org Initially recognized for its powerful antioxidant and free radical-scavenging properties, subsequent research has unveiled a broader spectrum of effects, including anti-inflammatory, neuroprotective, and cardioprotective actions. nih.govfrontiersin.orguchile.cl This wide range of activities makes it a valuable tool for investigating various physiological and pathological processes in preclinical models. frontiersin.orgcas.cz Its ability to interact with multiple cellular targets provides researchers with a unique molecule to probe complex biological systems. frontiersin.orgnih.gov
Overview of Current Research Landscape and Gaps
The current research landscape for this compound is dynamic and expanding. A significant portion of recent research has shifted from its general antioxidant effects to more specific molecular targets. frontiersin.orgnih.gov Studies now indicate that many of boldine's effects may be attributable to its ability to block connexin and pannexin1 hemichannels, as well as purinergic receptors, without affecting gap junctional communication. nih.govfrontiersin.orgresearchgate.net This discovery has opened new avenues of investigation into its potential in neurological disorders, inflammatory conditions, and tissue injury models. nih.govfrontiersin.orgfrontiersin.org
Despite the progress, several research gaps remain. While numerous in vitro and in vivo studies in animal models have demonstrated its efficacy, more research is needed to fully elucidate the intricate molecular pathways it modulates. nih.govfrontiersin.org Further investigation is required to understand the full extent of its off-target effects and to identify all its cellular binding partners. biorxiv.org The biotransformation of boldine and the pharmacological activity of its metabolites are also areas that warrant more in-depth study. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18;/h7-9,13,21-22H,4-6H2,1-3H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNKMCHLPQCMV-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16625-69-7 | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, hydrochloride (1:1), (6aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16625-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,6a,7-tetrahydro-2,9-dihydroxy-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BOLDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6R77KSG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis Pathways of Boldine
Plant Sources and Isolation Methodologies for Research Specimens
The primary commercial source of boldine (B1667363) is the bark of the Peumus boldus tree, where it is the most dominant alkaloid. conaf.cluchile.cl The leaves of the Boldo tree also contain boldine, although the concentration can be more variable and often lower than in the bark. uchile.clmdpi.com In fact, studies have shown that in the leaves, other alkaloids like laurotetanine (B1674567) or N-methyllaurotetanine can be more abundant. uchile.cl Other plant sources, while containing boldine, generally have it as a minor constituent compared to the Boldo tree. uchile.clresearchgate.net
For research purposes, the isolation of boldine typically involves extraction from plant material, most commonly the leaves and bark of Peumus boldus. dovepress.comacs.org A common laboratory method involves the following steps:
Extraction: The plant material is extracted with an acidic aqueous solution, such as 0.1 M hydrochloric acid (HCl) or 0.5 M citric acid (CA), to protonate the alkaloids and make them water-soluble. acs.org
Defatting: The acidic extract is then washed with a non-polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove fats and other non-polar compounds. acs.org
Basification and Re-extraction: The aqueous phase is then made alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent. acs.org
Purification: Further purification is often achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for both quantifying and isolating boldine, taking advantage of its specific absorption maxima at 282 and 303 nm. uchile.cl
Table 1: Plant Sources of Boldine This table is interactive. You can sort and filter the data.
| Plant Species | Family | Part(s) Containing Boldine |
|---|---|---|
| Peumus boldus | Monimiaceae | Bark, Leaves google.comfrontiersin.orgdovepress.comuchile.clmdpi.com |
| Lindera aggregate | Lauraceae | Leaves researchgate.net |
| Actinodaphne pruinosa | Lauraceae | Not specified researchgate.net |
| Litsea cubeba | Lauraceae | Not specified researchgate.net |
| Phoebe grandis | Lauraceae | Bark researchgate.net |
| Litsea glutinosa | Lauraceae | Not specified rsc.orgrsc.orgnih.gov |
| Neolitsea konishii | Lauraceae | Not specified nih.gov |
Enzymatic and Non-Enzymatic Steps in Boldine Biosynthesis
The biosynthesis of boldine is a complex process involving several enzymatic and potentially non-enzymatic steps. The primary precursor for boldine is the benzylisoquinoline alkaloid, (S)-reticuline. uchile.clconaf.clrsc.orgrsc.org
The key steps in the biosynthetic pathway are:
Oxidative Coupling of (S)-Reticuline: The biosynthesis is believed to begin with the oxidative coupling of (+)-reticuline. rsc.orgrsc.org This intramolecular coupling is a critical step that forms the aporphine (B1220529) core structure.
Formation of Isoboldine: The direct oxidative coupling of (+)-reticuline leads to the formation of isoboldine. rsc.orgrsc.org
Conversion to Boldine: Isoboldine then serves as a direct precursor to boldine. rsc.orgrsc.org This conversion involves specific methylation and demethylation steps.
Role of Norboldine: It has also been shown that Litsea glutinosa plants can convert norboldine into boldine, suggesting it is an intermediate in the pathway. rsc.org
While the primary pathway involves enzymatic catalysis, there is also evidence for non-enzymatic reactions. For instance, 6a,7-dehydroboldine (B8250926) has been isolated from boldo bark, but it is likely an artifact formed by the air oxidation of boldine rather than a direct metabolite. uchile.cl The interaction of boldine with free radicals can also lead to the formation of metabolites that retain antioxidant activity. uchile.cl
Genetic and Environmental Regulation of Boldine Production
The production of secondary metabolites like boldine in plants is intricately regulated by both genetic and environmental factors. nih.gov These factors can influence the expression of genes encoding the enzymes involved in the biosynthetic pathway, ultimately affecting the concentration of the final product.
Genetic Regulation: The synthesis of plant secondary metabolites is controlled by a complex network of transcription factors, including those from the MYB, bHLH, and WRKY families. nih.gov These transcription factors can activate or repress the expression of genes encoding key enzymes in alkaloid biosynthesis. While specific transcription factors for boldine biosynthesis have not been fully elucidated, the general principles of secondary metabolite regulation apply. Genetic variations between individual plants, even within the same species, can lead to significant differences in alkaloid profiles. uchile.cl
Environmental Regulation: A variety of environmental stressors can influence the production of secondary metabolites as part of a plant's defense mechanism. nih.govmaxapress.com Key environmental factors include:
Light: Light intensity and quality, including UV radiation, can stimulate the production of secondary metabolites like alkaloids. maxapress.com
Temperature: Temperature fluctuations can impact enzymatic activity and gene expression related to secondary metabolism. frontiersin.orgnih.gov
Water Availability: Drought stress can trigger the accumulation of certain secondary metabolites. maxapress.com
Biotic Factors: Interactions with pathogens and herbivores can induce the synthesis of defensive compounds, including alkaloids. maxapress.com
The interplay of these genetic and environmental factors results in the observed variability in boldine content among different plant sources and even within different parts of the same plant. uchile.clmdpi.com
Synthetic Approaches and Derivatization Strategies for Research
Total Synthesis Methodologies for Boldine (B1667363) and its Analogs
The total synthesis of aporphine (B1220529) alkaloids like boldine is a complex endeavor that has attracted significant research interest due to their intricate structures and therapeutic potential. acs.org A common biosynthetic precursor for many aporphine alkaloids is (S)-reticuline, which undergoes intramolecular bis-phenol coupling to form the characteristic tetracyclic core. acs.org Synthetic strategies often mimic this biosynthetic pathway.
Key steps in the total synthesis of the aporphine core include:
Bischler-Napieralski reaction: This reaction is often employed to construct the dihydroisoquinoline intermediate. acs.org
Intramolecular Palladium-Catalyzed Arylation: This method facilitates the formation of the biaryl bond, a critical step in creating the aporphine skeleton. acs.org
Photochemical and Electrochemical Pathways: Modern synthetic methodologies are increasingly utilizing these approaches to forge creative disconnections and improve efficiency. acs.org
These synthetic routes not only provide access to boldine itself but also enable the creation of a library of analogs with diverse substitution patterns, which is invaluable for structure-activity relationship (SAR) studies. acs.orgmdpi.com
Semi-Synthetic Modifications of the Boldine Core Structure
The native boldine molecule offers several reactive sites for semi-synthetic derivatization, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.orgnih.gov
N-Quaternization and Amide Derivatization
N-Quaternization of the tertiary amine in boldine is a straightforward modification that imparts a permanent positive charge, significantly enhancing its water solubility. frontiersin.orgnih.gov This is typically achieved by reacting boldine with an alkyl halide. The resulting quaternary ammonium (B1175870) compounds, such as N-methylboldinium, have been a subject of research. uchile.clresearchgate.net This modification can be a powerful tool for developing potent antibacterial agents. researchgate.net
Amide derivatization is another strategy to modify the boldine scaffold. Researchers have synthesized novel boldine amides by linking the boldine core to natural phenolic antioxidants like caffeic, ferulic, and sinapic acids. researchgate.netuctm.edu This approach aims to combine the properties of boldine with those of other bioactive molecules. The synthesis often involves modifying the boldine core first, followed by coupling with the desired acid. researchgate.net
Halogenation and Other Aporphine Ring System Modifications
Halogenation of the aporphine ring system has been extensively studied to explore its effects on receptor binding and selectivity. nih.govuchile.cl
Initial halogenation, using reagents like molecular bromine or N-halosuccinimides, typically occurs at the C-3 position. uchile.clacs.org
Further halogenation can occur at the less reactive C-8 position, leading to di-halogenated derivatives. uchile.clacs.org
Studies have shown that halogenation at the C-3 position, particularly with iodine, can increase the affinity for D1-dopaminergic receptors. uchile.clacs.org Bromination or chlorination at the C-3 position has been found to improve affinity and selectivity for α1A adrenergic receptors. nih.gov
Other modifications to the aporphine ring include the synthesis of oxazine- and oxazole-fused derivatives and the creation of phenanthrene (B1679779) analogs through ring-opening reactions. frontiersin.orguchile.cl For instance, refluxing boldine in aqueous ammonium acetate (B1210297) can yield a phenanthrene product. frontiersin.org
Rational Design of Boldine Derivatives for Mechanistic Probes
The rational design of boldine derivatives is a key strategy for developing mechanistic probes to investigate its biological targets and pathways. By systematically modifying the boldine structure, researchers can dissect the contributions of different functional groups to its activity. acs.org
For example, the synthesis of halogenated derivatives has been instrumental in understanding the structure-affinity relationships at dopaminergic and adrenergic receptors. nih.govuchile.cl The development of fluorescently labeled or biotinylated boldine analogs could serve as powerful tools for identifying and visualizing its binding partners within cells.
Furthermore, conjugating boldine to other molecules, such as benzylpyridinium moieties, has been explored to create hybrid compounds with potentially enhanced or novel activities. acs.org This approach aims to design dual-binding site inhibitors, for instance, for enzymes like acetylcholinesterase. acs.org The creation of such tailored molecules is essential for elucidating the complex pharmacology of boldine and for guiding the development of future therapeutic agents.
Preclinical Pharmacokinetics and Metabolism of Boldine in Research Models
Absorption and Distribution Studies in Non-Human Biological Systems
Research in rat models indicates that boldine (B1667363) is rapidly absorbed after oral administration, with peak blood concentrations observed within 30 minutes. frontiersin.org However, the oral bioavailability is generally low, with one study in Lewis rats reporting it to be around 7%. cas.cznih.gov This limited bioavailability is largely attributed to a high first-pass metabolism in the liver. frontiersin.org For instance, after an oral dose of 25 mg/kg in rats, peak blood levels reached approximately 7 µM, whereas an intravenous injection of 20 mg/kg resulted in much higher peak levels of about 28 µM. frontiersin.org
Following absorption, boldine undergoes significant tissue distribution. Studies in Lewis rats calculated a volume of distribution of 3.2 L/kg, a value substantially larger than the blood plasma volume, which suggests extensive uptake into tissues. frontiersin.orgresearchgate.net When administered orally to rats, boldine was found to distribute to various organs, with the highest concentrations detected in the liver. frontiersin.orgresearchgate.net For example, 30 minutes after a 50 mg/kg oral dose, liver tissue levels were approximately 72 nmol/g, while detectable levels were also found in the brain (18 nmol/g) and heart. frontiersin.org This preferential accumulation in the liver underscores its primary role in boldine's metabolism and elimination. researchgate.netnih.gov
Metabolic Pathways and Metabolite Identification in Preclinical Models
Boldine undergoes extensive metabolism, primarily through Phase II conjugation reactions, which facilitate its elimination from the body. cas.cz The liver is the principal site for these biotransformation processes. frontiersin.orgnih.gov
The liver plays a central role in the biotransformation of boldine. researchgate.netnih.gov In vitro studies using mouse hepatoma cells and mouse hepatic microsomes have shown that boldine can modulate the activity of drug-metabolizing enzymes. nih.gov Specifically, boldine has been observed to inhibit the activity of cytochrome P450 enzymes, including CYP1A-dependent and CYP3A-dependent pathways. nih.gov This suggests that boldine could potentially decrease the metabolic activation of other xenobiotics. nih.gov Conversely, boldine was found to stimulate the activity of glutathione (B108866) S-transferase, a key Phase II detoxification enzyme. nih.gov In Wistar albino rats, boldine administration enhanced the detoxification process by moderating Phase I and Phase II xenobiotic-metabolizing enzymes during chemically-induced hepatocarcinogenesis. Furthermore, in perfused rat livers, boldine was found to inhibit several enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase, fructose-bisphosphatase-1, and glucose 6-phosphatase. nih.gov
Elimination Kinetics and Half-Life in Animal Models
Boldine is characterized by rapid elimination from the body, as evidenced by its short half-life and high total clearance in animal models. cas.cz In Lewis rats, the elimination half-life after intravenous administration has been reported to be approximately 12 minutes. frontiersin.orgresearchgate.netresearchgate.net Another study reported a slightly longer half-life of about 30-31 minutes in rats following both oral and intravenous administration. frontiersin.orgresearchgate.net
The rapid elimination is supported by a high total clearance rate. cas.cz In one study with Lewis rats, the total clearance was 187 ± 17 ml/min/kg. researchgate.net The primary route of elimination for boldine is through metabolism, as the sum of biliary and renal clearances of the parent compound accounts for less than 2% of its total clearance. cas.cznih.gov The metabolites, primarily glucuronide and sulfate (B86663) conjugates, are then excreted. cas.cz
Pharmacokinetic Parameters of Boldine in Lewis Rats (Intravenous Administration)
| Parameter | Value | Reference |
|---|---|---|
| Half-Life (t½) | 12 ± 4.6 min | nih.govresearchgate.net |
| Volume of Distribution (Vd) | 3.2 ± 0.4 L/kg | nih.govresearchgate.net |
| Total Clearance (CLtot) | 187 ± 17 ml/min/kg | researchgate.net |
| Mean Residence Time (MRT) | 17 ± 2.9 min | researchgate.net |
| Bioavailability (Oral) | 7% | nih.govresearchgate.net |
Influence of Transporter Proteins on Boldine Disposition
Transporter proteins play a significant role in the disposition and elimination of boldine and its metabolites. cas.cznih.gov The ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 2 (Mrp2), are particularly important. cas.cz Mrp2, located on the apical membrane of hepatocytes, is responsible for transporting conjugated metabolites like glucuronides and sulfates into the bile. cas.cz
Studies using Mrp2-deficient rats (TR- rats) have demonstrated the transporter's crucial role. In these rats, the elimination of boldine was significantly prolonged, with the half-life increasing from 12 minutes in control rats to 20 minutes in deficient rats. cas.cznih.gov The total clearance and volume of distribution were also significantly reduced in the Mrp2-deficient model. cas.cznih.gov Furthermore, the absence of Mrp2 led to a marked reduction in the biliary excretion of boldine and its conjugates, which was partially compensated by an increase in their urinary excretion. cas.cznih.gov This indicates that while biliary excretion via Mrp2 is the primary route, other transporters, possibly Mrp4 in the kidney, may provide an alternative pathway. cas.cz The efflux transporter Mrp3, located on the basolateral membrane of hepatocytes, may also be involved in transporting boldine conjugates back into the bloodstream. cas.cz
Molecular and Cellular Mechanisms of Action of Boldine Hydrochloride
Modulation of Receptor and Ion Channel Activities
Boldine (B1667363) hydrochloride has been shown to interact with a variety of cell surface proteins, including receptors and channels. frontiersin.org Its primary molecular targets are connexin hemichannels (Cx HCs), pannexin 1 hemichannels (Panx1 HCs), and the purinergic P2X7 receptor (P2X7R). frontiersin.org The blockade of these channels significantly curtails the influx of calcium ions (Ca2+) and the efflux of potassium ions (K+), both of which are crucial activators of the inflammasome. frontiersin.org This action, in turn, lessens the activation of caspase-1, leading to a reduction in the production of the pro-inflammatory cytokine IL-1β. frontiersin.org Notably, boldine's inhibitory action is selective to hemichannels and does not extend to gap junction channels formed by connexins. frontiersin.org
Purinergic Receptor (P2X7R) Interaction
Boldine has been identified as an inhibitor of the purinergic receptor P2X7 (P2X7R), a ligand-gated ion channel activated by extracellular ATP. nih.govfrontiersin.orgfrontiersin.org This inhibition has been demonstrated by a reduction in ATP-induced Ca2+ entry in various cell models, including HeLa cells expressing P2X7R. frontiersin.orgfrontiersin.org The blockade of P2X7R, alongside Cx and Panx1 hemichannels, is a key molecular action of boldine that contributes to the suppression of inflammasome activation. frontiersin.orgresearchgate.net
The activation of P2X7R is a critical step in inflammatory responses, leading to the release of pro-inflammatory cytokines. nih.gov Boldine's ability to interfere with this pathway underscores its anti-inflammatory potential. The interaction between P2X7R and Panx1 channels is also a recognized mechanism in cellular signaling, and boldine's simultaneous action on both targets suggests a comprehensive modulatory effect on these pathways. mdpi.com
Serotonergic Receptor (5-HT) Binding and Selectivity
Aporphine (B1220529) alkaloids, including boldine, have demonstrated an affinity for serotonin (B10506) (5-HT) receptors. colab.wsnih.gov Specifically, 1,2,9,10-tetraoxygenated aporphine alkaloids show good affinity for 5-HT receptors. colab.wsnih.gov Boldine has been used as a starting material for the synthesis of analogues with altered affinity and selectivity for 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7. nih.gov
Studies on N-methyllaurotetanine, a related alkaloid, for which boldine served as a synthetic precursor, have shown that modifications at the C-9 position can modestly improve affinity for the 5-HT1A receptor. nih.gov Some of these analogues have also displayed high affinity for the 5-HT7 receptor, with moderate selectivity over 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, a semi-synthetic derivative of boldine has been identified as a novel 5-HT2CR ligand with high affinity and functions as an antagonist at both 5-HT2A and 5-HT2C receptors. colab.wsnih.gov The interaction between 5-HT1A and 5-HT2A receptors is crucial in regulating neuronal activity, particularly in the prefrontal cortex. nih.gov
Dopaminergic Receptor (D1, D2) Affinity and Modulation
In vitro studies have shown that boldine can displace ligands from both D1 and D2 dopamine (B1211576) receptors, with IC50 values in the low-micromolar range. baillement.com Specifically, it displaced [3H]-SCH 23390 (a D1 ligand) with an IC50 of 0.4 μM and [3H]-raclopride (a D2 ligand) with an IC50 of 0.5 μM in rat striatal membranes. baillement.com
However, in vivo studies have yielded different results. At a dose of 40 mg/kg, boldine did not significantly displace radiolabeled dopaminergic ligands in vivo, despite its ability to cross the blood-brain barrier. nih.gov It only produced a minor (25%) decrease in [3H]-SCH 23390 binding and had no effect on [3H]-raclopride binding. baillement.com This suggests that significant anti-dopaminergic effects in vivo may only occur at much higher doses. nih.gov
Despite the weak in vivo receptor occupancy, boldine did show some functional effects. At 40 mg/kg, it reduced apomorphine-induced yawning and penile erection in rats, behaviors dependent on D2 receptor activation. nih.govbaillement.com However, it did not affect other apomorphine-induced behaviors like climbing, sniffing, or grooming in mice. nih.govbaillement.com Halogenation of boldine derivatives has been shown to increase affinity for D1-like receptors with some selectivity over D2-like receptors. nih.govuchile.cl
Adrenergic and Cholinergic Receptor Interactions
Boldine has been found to interact with both adrenergic and cholinergic receptors. It acts as an α1-adrenergic receptor antagonist, a property demonstrated by its ability to antagonize norepinephrine-induced contractions in rat aortic strips and displace the α1-adrenergic ligand prazosin (B1663645) from rat cortical membranes. nih.govfrontiersin.org
In the cholinergic system, boldine competitively antagonizes acetylcholine-induced contractions in rat ileum preparations, which are mediated by muscarinic acetylcholine (B1216132) receptors. frontiersin.org It is important to note that these smooth muscle contractions are also influenced by Cx and Panx1 hemichannels, which are blocked by boldine. frontiersin.org At higher concentrations, boldine can also block nicotinic acetylcholine receptors, as evidenced by its ability to block acetylcholine-induced twitches in a denervated mouse diaphragm. frontiersin.orgfrontiersin.org However, the concentrations required for these effects are likely much higher than those achieved with typical oral or intravenous dosing. frontiersin.org
Enzymatic Regulation and Inhibition
Boldine has been shown to inhibit the enzyme acetylcholinesterase (AChE). frontiersin.orgncats.io One study reported an IC50 value of approximately 8 μM for this inhibition. frontiersin.org However, a subsequent investigation found a significantly weaker inhibitory effect, with an IC50 of 372 μmol/L for AChE and 321 μmol/L for butyrylcholinesterase (BChE). nih.govnih.gov This later study concluded that while boldine is a cholinesterase inhibitor, it has a very low affinity for the enzyme. nih.gov The mechanism of inhibition was proposed to be noncompetitive. nih.gov
In addition to its effects on cholinesterases, boldine has also been found to inhibit phosphodiesterase IV with an IC50 of 106 μM, while its inhibitory effect on phosphodiesterases I-III was much weaker (IC50 > 300 μM). frontiersin.org Furthermore, boldine has been identified as an inhibitor of telomerase, acting through the downregulation of human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. ncats.io
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Boldine has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov One study reported an IC₅₀ value of approximately 8 µM for AChE inhibition by boldine. frontiersin.org However, other research has indicated weaker inhibition, with determined IC₅₀ values of 372 µM for AChE and 321 µM for BChE. nih.govnih.gov The mechanism of inhibition has been identified as noncompetitive. nih.gov This inhibitory action on cholinesterases is believed to contribute to the observed improvements in learning and memory in animal models. ncats.io
Table 1: Inhibitory Concentrations (IC₅₀) of Boldine on Cholinesterases
| Enzyme | Reported IC₅₀ (µM) | Source |
|---|---|---|
| Acetylcholinesterase (AChE) | ~8 | frontiersin.org |
| Acetylcholinesterase (AChE) | 372 | nih.govnih.gov |
| Butyrylcholinesterase (BChE) | 321 | nih.govnih.gov |
Phosphodiesterase Modulation
Boldine has demonstrated selective modulation of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP. Specifically, boldine inhibits phosphodiesterase IV (PDE4) with an IC₅₀ of 106 µM. nih.govfrontiersin.org Its inhibitory effect on phosphodiesterases I, II, and III is significantly weaker, with IC₅₀ values greater than 300 µM. nih.govfrontiersin.org PDE inhibitors are known to have neurogenic effects, and their modulation by compounds like boldine could contribute to the treatment of central and peripheral nervous system diseases. google.comgoogle.com
Influence on Drug-Metabolizing Enzymes (e.g., Cytochromes P450, Glutathione (B108866) S-transferase)
Boldine influences the activity of several drug-metabolizing enzymes, which can alter the metabolism of other xenobiotics. researchgate.netnih.gov
Glutathione S-transferase (GST): In contrast to its inhibitory effects on CYPs, boldine has been shown to stimulate the activity of glutathione S-transferase (GST) in Hepa-1 cells. researchgate.netnih.gov GSTs are crucial Phase II detoxification enzymes that protect cells by conjugating glutathione to a wide array of toxic molecules. mdpi.comfrontiersin.org By inducing GST activity, boldine may enhance the detoxification of reactive metabolites of other xenobiotics. researchgate.net
Inhibition of Gluconeogenic Enzymes (e.g., Phosphoenolpyruvate (B93156) Carboxykinase, Fructose-1,6-bisphosphatase, Glucose 6-Phosphatase)
Boldine has been demonstrated to inhibit key enzymes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates. nih.govnih.gov This inhibitory action is considered a significant contributor to its antihyperglycemic effects observed in diabetic animal models. frontiersin.orgnih.gov
The primary gluconeogenic enzymes inhibited by boldine include:
Phosphoenolpyruvate carboxykinase (PEPCK): This enzyme is a crucial control point in gluconeogenesis. ijbs.com
Fructose-1,6-bisphosphatase (FBPase): A rate-limiting enzyme in the gluconeogenic pathway. uniprot.orgebi.ac.uk
Glucose 6-phosphatase (G6Pase): This enzyme catalyzes the final step of gluconeogenesis. nih.gov
Studies have shown that boldine inhibits these three enzymes in a concentration-dependent manner, with inhibitory effects starting at concentrations below 50 µM. nih.govnih.gov At a concentration of 200 µM, boldine inhibited the activities of G6Pase, FBPase, and PEPCK by 35%, 42%, and 49%, respectively. nih.gov In perfused rat liver, boldine decreased gluconeogenesis from lactate (B86563), alanine, and fructose (B13574) with IC₅₀ values of 71.9 µM, 85.2 µM, and 83.6 µM, respectively. nih.govnih.gov
Table 2: Inhibition of Gluconeogenic Enzymes by Boldine (at 200 µM)
| Enzyme | % Inhibition | Source |
|---|---|---|
| Glucose 6-phosphatase (G6Pase) | 35% | nih.gov |
| Fructose 1,6-bisphosphatase (FBPase) | 42% | nih.gov |
| Phosphoenolpyruvate carboxykinase (PEPCK) | 49% | nih.gov |
Telomerase Activity Inhibition and hTERT Gene Expression Modulation
Boldine has been identified as an inhibitor of telomerase, the enzyme responsible for maintaining telomere length, which is crucial for the immortalization of cancer cells. ncats.ioncats.ionih.gov This inhibition is achieved at sub-cytotoxic concentrations. ncats.ioncats.io
The mechanism of telomerase inhibition by boldine involves the down-regulation of the human telomerase reverse transcriptase (hTERT) gene, which encodes the catalytic subunit of the enzyme. ncats.ioncats.ionih.gov Boldine has also been shown to alter the splicing of hTERT, favoring the production of shorter, non-functional transcripts. nih.gov While a direct interaction with the enzyme has been considered, studies using thermal FRET methods have not detected a significant interaction between boldine and synthetic telomere sequences. nih.gov A synthetic derivative of boldine, N-benzylsecoboldine hydrochloride (BSB), has shown even greater potential for telomerase inhibition. cellmolbiol.org
Tyrosinase Inhibition
Research has indicated that boldine can act as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This inhibitory property suggests potential applications in the cosmetic and dermatological fields for addressing hyperpigmentation.
Modulation of Intracellular Signaling Pathways
Boldine's pharmacological effects are also mediated through the modulation of various intracellular signaling pathways. A primary mechanism is its ability to block connexin hemichannels (Cx HCs), which are pores on the cell membrane. frontiersin.org This blockade reduces the influx of Ca²⁺ and the efflux of K⁺, which are key activators of the inflammasome. frontiersin.orgfrontiersin.org Consequently, boldine reduces the activation of caspase-1 and the subsequent production of the pro-inflammatory cytokine IL-1β. frontiersin.orgfrontiersin.org This action is believed to be a more significant contributor to its therapeutic effects than its antioxidant activity. frontiersin.org
Furthermore, boldine has been shown to decrease the expression of pro-inflammatory cytokines in various disease models. frontiersin.org For instance, in models of spinal cord injury and acetaminophen-induced liver damage, boldine treatment led to reduced levels of inflammatory mediators. frontiersin.org
Table of Compounds
| Compound Name |
|---|
| Acetylcholine |
| Alanine |
| Boldine |
| This compound |
| Butylated hydroxytoluene |
| Carbon tetrachloride |
| 1-chloro-2,4-dinitrobenzene |
| 7-ethoxyresorufin |
| Fructose |
| Fructose 1,6-bisphosphate |
| Fructose 6-phosphate |
| Glucose |
| Glucose 6-phosphate |
| Glutamate |
| Glutamine |
| Glutathione |
| Imipramine hydrochloride |
| N-benzylsecothis compound |
| a-naphtoflavone |
| Phosphoenolpyruvate |
| Quercetin |
| Testosterone |
| 6β-hydroxytestosterone |
| tert-butyl-hydroperoxide |
NF-κB Pathway Inhibition
This compound has demonstrated significant inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and immune responses. Research indicates that boldine can block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. dovepress.com This action prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory and anti-apoptotic genes.
In studies using human breast cancer cells (MDA-MB-231), boldine was shown to partially block the tumor necrosis factor-alpha (TNF-α)-induced nuclear translocation of NF-κB. dovepress.com This inhibitory effect on NF-κB activation is a key mechanism underlying boldine's anti-inflammatory and pro-apoptotic properties. dovepress.comnih.gov By suppressing the NF-κB pathway, boldine can downregulate the expression of various downstream targets, including pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6), as well as anti-apoptotic proteins such as Bcl-2. dovepress.comnih.gov Furthermore, the inhibition of NF-κB signaling by boldine has been linked to the suppression of inflammatory responses in cardiac fibroblasts. researchgate.netnih.gov
ERK, AKT, and GSK-3β Pathway Regulation
Boldine has been shown to modulate the extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and glycogen (B147801) synthase kinase-3 beta (GSK-3β) signaling pathways, which are crucial for cell proliferation, survival, and apoptosis. medchemexpress.cninvivochem.com
The AKT pathway is a key regulator of cell survival, and its activation often leads to the inhibition of apoptosis. nih.gov GSK-3β, a downstream target of AKT, is a multifaceted kinase involved in numerous cellular processes. oncotarget.com The regulation of these pathways by boldine can influence cell fate. For instance, in human bladder cancer cells, boldine has been reported to induce apoptosis by regulating the ERK, AKT, and GSK-3β pathways. medchemexpress.cn The specific modulatory effects can be context-dependent, influencing whether a cell undergoes proliferation or apoptosis.
| Pathway Component | General Function | Reported Effect of Boldine |
| ERK (Extracellular signal-regulated kinase) | Regulates cell proliferation, differentiation, and survival. | Modulation of pathway activity, contributing to apoptosis in cancer cells. medchemexpress.cn |
| AKT (Protein kinase B) | Promotes cell survival and growth by inhibiting pro-apoptotic signals. nih.gov | Regulation of pathway activity, contributing to apoptosis in cancer cells. medchemexpress.cninvivochem.com |
| GSK-3β (Glycogen synthase kinase-3 beta) | Involved in energy metabolism, cell development, and apoptosis. oncotarget.com | Regulation of pathway activity, contributing to apoptosis in cancer cells. medchemexpress.cninvivochem.com |
Involvement in Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, HSP70, Caspases)
This compound influences the expression of key proteins that regulate apoptosis, or programmed cell death. This modulation shifts the balance towards apoptosis in pathological conditions, such as cancer.
A critical aspect of boldine's pro-apoptotic activity is its ability to alter the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, boldine treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. dovepress.comscispace.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. dovepress.comnih.gov
The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, as it triggers the activation of a cascade of caspases, which are the executioners of apoptosis. free.fr Boldine has been observed to significantly increase the activity of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspases-3/7. dovepress.com However, it did not activate caspase-8, which is associated with the extrinsic apoptotic pathway, suggesting that boldine primarily induces apoptosis through the mitochondrial-dependent intrinsic pathway. dovepress.com
Furthermore, boldine has been found to downregulate the expression of heat shock protein 70 (HSP70). dovepress.comlifesciencesite.com HSP70 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. lifesciencesite.com By suppressing HSP70, boldine further promotes apoptosis. dovepress.com
| Apoptotic Protein | Function | Effect of Boldine Treatment |
| Bax | Pro-apoptotic; promotes cytochrome c release from mitochondria. frontiersin.org | Upregulation of expression. dovepress.comscispace.com |
| Bcl-2 | Anti-apoptotic; inhibits Bax and prevents cytochrome c release. frontiersin.org | Downregulation of expression. dovepress.com |
| HSP70 | Anti-apoptotic; enhances cancer cell survival. lifesciencesite.com | Downregulation of expression. dovepress.comlifesciencesite.com |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway. dovepress.com | Activation. dovepress.com |
| Caspase-3/7 | Executioner caspases that dismantle the cell. dovepress.com | Activation. dovepress.com |
| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway. dovepress.com | No activation. dovepress.com |
Angiotensin II-Mediated BMP4-Oxidative Stress Cascade Interference
Boldine has been shown to interfere with the Angiotensin II (Ang II)-mediated bone morphogenetic protein 4 (BMP4)-oxidative stress cascade. nih.govnih.gov This pathway is implicated in endothelial dysfunction, a hallmark of cardiovascular diseases like hypertension and diabetes. nih.gov
Ang II, a potent vasoconstrictor, can stimulate the production of reactive oxygen species (ROS) through the activation of its type 1 receptor (AT1). nih.govmdpi.com This leads to oxidative stress and impairs the bioavailability of nitric oxide (NO), a key molecule for maintaining endothelial health and promoting vasodilation. nih.gov Research has demonstrated that boldine can counteract these effects.
In studies on diabetic mice, boldine treatment was found to improve endothelium-dependent relaxations. nih.gov This protective effect was associated with a reduction in vascular ROS production and an increase in NO levels. nih.govnih.gov Mechanistically, boldine was shown to downregulate the expression of the AT1 receptor and BMP4. nih.govmdpi.com The harmful effects of Ang II on endothelial function were mitigated by boldine, suggesting that its beneficial effects are at least partly due to the inhibition of the Ang II-mediated BMP4-oxidative stress cascade. nih.gov
SGK1-NFκB Signaling Pathway Modulation
Recent research has identified boldine as a modulator of the serum/glucocorticoid-regulated kinase 1 (SGK1)-NFκB signaling pathway. researchgate.netnih.gov SGK1 is a kinase that can upregulate the activity of the NF-κB inflammatory transcription factor. nih.gov This pathway plays a significant role in the inflammatory response of cardiac fibroblasts, which are key cells in cardiac remodeling and fibrosis. nih.gov
Studies have shown that in cardiac fibroblasts, inflammatory stimuli can induce an inflammatory response that is dependent on SGK1 activation. nih.gov Boldine was found to prevent this inflammatory response by inhibiting the activation of SGK1. researchgate.netnih.gov This, in turn, leads to the suppression of the NF-κB signaling pathway and a reduction in the expression of pro-inflammatory cytokines and adhesion molecules. researchgate.net These findings highlight SGK1 as a crucial regulator of the inflammatory response in cardiac fibroblasts and position boldine as a potential therapeutic agent for cardiovascular diseases with an inflammatory component. nih.gov
RANKL/RANK Signaling Pathway Inhibition
Boldine has been identified as an inhibitor of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK signaling pathway. medchemexpress.commedchemexpress.eu This pathway is essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. mdpi.com Dysregulation of the RANKL/RANK pathway is a key factor in the pathogenesis of bone diseases characterized by excessive bone loss, such as rheumatoid arthritis and osteoporosis.
By inhibiting the RANKL/RANK signaling pathway, boldine can ameliorate bone destruction. medchemexpress.com This suggests a potential therapeutic role for boldine in the management of bone-destructive diseases. The inhibition of this pathway by boldine helps to suppress osteoclastogenesis, thereby reducing bone resorption.
Effects on Cellular Processes and Homeostasis
The molecular interactions of this compound translate into broader effects on cellular processes and the maintenance of homeostasis. Its antioxidant properties are central to many of its protective effects. Boldine has been extensively reported as a potent natural antioxidant. nih.gov This antioxidant activity helps to mitigate cellular damage caused by reactive oxygen species (ROS) and is a key component of its cytoprotective effects. nih.gov
In the context of endothelial cells, boldine's ability to reduce oxidative stress and improve NO bioavailability contributes to the maintenance of vascular homeostasis. nih.govmdpi.com By interfering with oxidative stress-mediated signaling pathways, boldine helps to preserve normal endothelial function, which is crucial for cardiovascular health. nih.gov
Furthermore, boldine's influence on apoptosis is a critical aspect of its effect on cellular homeostasis. By promoting the removal of damaged or cancerous cells through the induction of apoptosis, boldine contributes to tissue health. dovepress.com This is particularly relevant in the context of cancer, where the evasion of apoptosis is a hallmark of the disease.
The modulation of inflammatory pathways, such as NF-κB and SGK1-NFκB, also plays a significant role in maintaining cellular and tissue homeostasis. nih.govresearchgate.netnih.gov Chronic inflammation is a driver of many diseases, and by suppressing pro-inflammatory signaling, boldine can help to restore a balanced state.
Apoptosis Induction in Select Cell Lines
Boldine has been demonstrated to induce apoptosis, or programmed cell death, in several cancer cell lines. nih.govdovepress.commedchemexpress.com In human breast cancer cells (MDA-MB-231), treatment with boldine resulted in characteristic features of apoptosis, including membrane blebbing and chromatin condensation. nih.gov Further confirmation using Annexin V and propidium (B1200493) iodide staining followed by flow cytometry showed an increase in apoptotic cells with boldine treatment. researchgate.net
The mechanism of apoptosis induction by boldine appears to involve the intrinsic, or mitochondrial, pathway. nih.govdovepress.com This is evidenced by the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. researchgate.netdovepress.com The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. dovepress.com Specifically, boldine treatment led to the selective activation of caspase-9 and caspase-3/7, while caspase-8 was not activated. nih.govdovepress.com Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the activation of executioner caspases like caspase-3/7, which then cleave various cellular substrates, leading to cell death. nih.gov
Furthermore, boldine has been shown to modulate the expression of key proteins involved in the regulation of apoptosis. nih.gov In MDA-MB-231 cells, boldine treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and a higher Bax/Bcl-2 ratio favors apoptosis. mdpi.com
In the T24 human bladder cancer cell line, boldine also induced cell death by apoptosis. medchemexpress.com The apoptotic effect in these cells was correlated with the modulation of the Akt and glycogen synthase kinase-3β (GSK-3β) signaling pathways. medchemexpress.com
Mitochondrial Function Modulation (e.g., Membrane Potential, ROS Generation)
Boldine has been shown to modulate mitochondrial function, a key aspect of its cellular activity. dovepress.com This includes its effects on mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS). frontiersin.orgdovepress.com
In studies on breast cancer cells, boldine treatment led to a significant disruption of the mitochondrial membrane potential. dovepress.com The MMP is crucial for maintaining the proper function of the mitochondria, including ATP production. researchgate.net A reduction in MMP is often an early indicator of apoptosis. dovepress.comresearchgate.net Research on MDA-MB-231 cells demonstrated a marked reduction in MMP following boldine treatment. dovepress.com This collapse of the mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis, leading to the release of cytochrome c. researchgate.netdovepress.com
Boldine's effect on reactive oxygen species (ROS) generation is complex and appears to be context-dependent. frontiersin.orgeurekaselect.com In some models, boldine has demonstrated antioxidant properties by reducing mitochondrial ROS. frontiersin.org For example, in a model of Alzheimer's disease using HT22 hippocampal cells, boldine was found to completely rescue the increase in mitochondrial ROS induced by amyloid-beta oligomers. researchgate.netnih.govuc.pt Similarly, in a mouse model of Alzheimer's, boldine reduced the mitochondrial release of ROS. frontiersin.org This antioxidant effect is thought to contribute to its neuroprotective properties. researchgate.netnih.govuc.pt
Conversely, in some cancer contexts, the modulation of ROS is implicated in boldine's anti-proliferative effects. eurekaselect.com For instance, in a rat model of hepatocellular carcinoma, the anti-proliferative effect of boldine was associated with protecting the cell from ROS. eurekaselect.com It has also been noted that some of boldine's derivatives can inhibit ROS generation. nih.gov
The modulation of mitochondrial function by boldine, including the disruption of membrane potential and its influence on ROS levels, highlights the central role of mitochondria in mediating the cellular effects of this compound. dovepress.comresearchgate.net
Regulation of Gene and Protein Expression Profiles
This compound has been shown to regulate the expression of various genes and proteins, which underlies its diverse cellular effects. researchgate.net This regulation occurs at both the transcriptional and post-translational levels and impacts pathways involved in cell proliferation, apoptosis, and inflammation. wikipedia.org
In breast cancer cells, boldine treatment led to significant changes in the expression of apoptosis-related proteins. nih.govresearchgate.net Western blotting analysis revealed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax in MDA-MB-231 cells. nih.govnih.gov Additionally, the expression of heat shock protein 70 (HSP70), which can inhibit apoptosis, was also found to be downregulated by boldine. nih.govnih.gov
Furthermore, boldine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation. nih.govdovepress.com In the context of cancer, the inhibition of NF-κB activation by boldine can contribute to its anti-tumor effects. nih.gov
In a rat model of hepatocellular carcinoma, boldine was found to regulate the expression of cell cycle-associated proteins. eurekaselect.com It upregulated the expression of the cyclin-dependent kinase inhibitors p21Cip1/Kip1 and p27Cip1/Kip1, which act to halt the cell cycle. eurekaselect.com Concurrently, it downregulated the expression of Cyclin D1, CDK4, Cyclin E1, and CDK2, proteins that promote cell cycle progression. eurekaselect.com
In HepG-2 liver cancer cells, boldine treatment led to a dose-dependent increase in the expression of the p21 gene, which is known to be involved in cell senescence and apoptosis. mdpi.com It also caused a downregulation of the catalytic subunit of telomerase (hTERT) gene, which is crucial for the immortal phenotype of many cancer cells. mdpi.com
The ability of boldine to modulate the expression of these critical genes and proteins provides a molecular basis for its observed effects on cell cycle arrest, apoptosis, and inhibition of proliferation. nih.goveurekaselect.com
Cellular Proliferation Inhibition
Boldine has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. nih.govmedchemexpress.comnih.gov In studies on human invasive breast cancer cell lines, MDA-MB-231 and MDA-MB-468, boldine potently inhibited cell viability in a dose-dependent manner. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values at 48 hours were 46.5 ± 3.1 μg/mL for MDA-MB-231 and 50.8 ± 2.7 μg/mL for MDA-MB-468 cells. nih.govdovepress.com
The anti-proliferative effects of boldine are not limited to breast cancer. In the T24 human bladder cancer cell line, boldine was also found to reduce cell viability and proliferation. medchemexpress.com Similarly, in glioblastoma cells, boldine induced a concentration-dependent decrease in cell growth. nih.gov
The inhibition of cellular proliferation by boldine is a direct consequence of its effects on the cell cycle and apoptosis. medchemexpress.com By arresting the cell cycle at the G2/M phase, boldine prevents cancer cells from dividing. dovepress.commedchemexpress.com Furthermore, by inducing apoptosis, it actively eliminates cancer cells. dovepress.commedchemexpress.com
In a rat model of glioma, treatment with boldine was shown to reduce tumor cell proliferation, as indicated by a decrease in the expression of the proliferation marker Ki67. hilarispublisher.com In a rat model of hepatocellular carcinoma, boldine significantly inhibited the cellular proliferative markers PCNA and Ki67. eurekaselect.com
The anti-proliferative activity of boldine is also linked to its ability to modulate key signaling pathways. medchemexpress.com For instance, in T24 bladder cancer cells, the inhibition of cell growth was associated with the inactivation of the extracellular signal-regulated kinase (ERK) protein. medchemexpress.com
These findings collectively highlight the potential of boldine as an anti-proliferative agent, with its effects being mediated through a multi-faceted mechanism involving cell cycle arrest, apoptosis induction, and modulation of key regulatory proteins. dovepress.commedchemexpress.comeurekaselect.com
Investigational Biological Activities of Boldine Hydrochloride in Preclinical Models
Neuroprotective and Neuromodulatory Research
Attenuation of Neuroinflammation and Oxidative Stress
Boldine (B1667363) hydrochloride has demonstrated notable anti-inflammatory and antioxidant properties in various preclinical models of neurological damage. In a murine model of experimental stroke, treatment with boldine significantly decreased the infarct area and reduced the immunoreactivity of inflammatory markers such as glial fibrillary acidic protein (GFAP), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). researchgate.netdntb.gov.ua This suggests a potent anti-inflammatory effect in the context of ischemic brain injury. researchgate.net Furthermore, in a spared nerve injury model in mice, oral administration of boldine was found to inhibit the activation of microglia and astrocytes in the spinal cord, key cells involved in the neuroinflammatory response to nerve injury. researchgate.netbiorxiv.org This was accompanied by a reduction in the mRNA levels of pro-inflammatory markers like IL-1β and TNF-α in the lumbar spinal cord. biorxiv.org
The compound's antioxidant activity is a key component of its neuroprotective effects. researchgate.net Boldine has been shown to be a potent scavenger of free radicals. nih.gov In a mouse model of Alzheimer's disease, boldine reduced the release of reactive oxygen species (ROS) from mitochondria. frontiersin.org It also diminished mitochondrial ROS generation in isolated liver mitochondria. nih.gov In studies on diabetic rats, boldine treatment attenuated the production of superoxide (B77818) anions and hydrogen peroxide in liver mitochondria. researchgate.net This capacity to mitigate oxidative stress is crucial, as excessive ROS can lead to cellular damage, a common feature in many neurodegenerative diseases. nih.gov
Prevention of Synaptic Failure and Mitochondrial Dysregulation in Alzheimer's Disease Models
In cellular models of Alzheimer's disease (AD), boldine has shown the ability to counteract the detrimental effects of amyloid-beta (Aβ) oligomers, which are known to cause synaptic dysfunction and cell death. nih.govresearchgate.netnih.gov Research has demonstrated that boldine can interact with Aβ, affecting its aggregation and thereby protecting hippocampal neurons from Aβ-induced synaptic failure. nih.govresearchgate.netnih.gov Specifically, in primary hippocampal neurons treated with Aβ oligomers, boldine was able to prevent synaptic impairment. nih.govnih.gov
Furthermore, boldine addresses mitochondrial dysfunction, a critical aspect of AD pathology. nih.govresearchgate.netnih.gov It has been found to normalize changes in intracellular calcium levels associated with mitochondria and the endoplasmic reticulum in hippocampal-derived cells exposed to Aβ oligomers. nih.govresearchgate.netnih.gov Boldine also completely rescued the decrease in mitochondrial membrane potential and the increase in mitochondrial reactive oxygen species caused by Aβ. nih.govresearchgate.netnih.gov It also attenuated the Aβ-induced decrease in mitochondrial respiration in these cells. nih.govresearchgate.netnih.gov These findings suggest that boldine's neuroprotective effects in AD models are mediated by both direct interaction with Aβ and the prevention of oxidative stress and mitochondrial dysfunction. nih.govresearchgate.netnih.gov
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Cellular Models of Alzheimer's Disease (Primary hippocampal neurons, HT22 cells) | Protected against Aβ-induced synaptic failure. | nih.govnih.gov |
| Cellular Models of Alzheimer's Disease (HT22 cells) | Normalized intracellular Ca2+ levels. | nih.govresearchgate.netnih.gov |
| Cellular Models of Alzheimer's Disease (HT22 cells) | Rescued mitochondrial membrane potential. | nih.govresearchgate.netnih.gov |
| Cellular Models of Alzheimer's Disease (HT22 cells) | Reduced mitochondrial reactive oxygen species. | nih.govresearchgate.netnih.gov |
| Cellular Models of Alzheimer's Disease (HT22 cells) | Attenuated Aβ-induced decrease in mitochondrial respiration. | nih.govresearchgate.netnih.gov |
Modulation of Glial Transcription and Function
Boldine has been shown to modulate the function and gene expression of glial cells, which are crucial in the central nervous system's response to injury. frontiersin.orgnih.gov In a murine model of spinal cord injury, boldine treatment reduced immunostaining for markers of activated microglia (Iba1) and reactive astrocytes (GFAP). frontiersin.orgnih.govnih.gov Cell culture studies further demonstrated that boldine can block glial hemichannels, specifically those formed by connexin 26 (Cx26) and connexin 30 (Cx30) in astrocytes. frontiersin.orgnih.govnih.gov It also blocked calcium entry through activated P2X7 receptors, which are involved in inflammatory responses. frontiersin.orgnih.govnih.gov
At the transcriptional level, boldine treatment in the spinal cord injury model led to reduced expression of the chemokine Ccl2, the cytokine IL-6, and the microglial gene CD68. frontiersin.orgnih.govnih.gov Concurrently, it increased the expression of genes associated with neurotransmission, such as Snap25 and Grin2b, as well as the neuroplasticity marker Gap-43. frontiersin.orgnih.govnih.gov Bulk RNA sequencing of spinal cord tissue revealed that boldine modulated a significant number of genes involved in neurotransmission. frontiersin.orgnih.gov In a murine model of Alzheimer's disease, long-term oral administration of boldine prevented the increase in glial hemichannel activity and astrocytic calcium signaling. researchgate.net These findings indicate that boldine can modulate glial activity, reducing neuroinflammation and promoting a more favorable environment for neuronal function and repair. frontiersin.orgnih.govresearchgate.net
Effects on Locomotor Function and Neuroplasticity Markers
In a murine model of contusion spinal cord injury, administration of boldine resulted in improved locomotor function. frontiersin.orgnih.govnih.gov This was evidenced by higher scores on the Basso Mouse Scale and better performance in the horizontal ladder rung walk test, which assesses fine motor skills. frontiersin.orgnih.govgoogle.com The functional recovery was associated with greater spared white matter in the spinal cord of boldine-treated animals. frontiersin.orgnih.gov
The improvements in locomotor function are supported by changes in markers of neuroplasticity. frontiersin.orgnih.gov Boldine treatment increased the immunostaining for Growth-Associated Protein 43 (GAP-43), a protein associated with axon growth and neuroplasticity. frontiersin.orgnih.govnih.gov Furthermore, RT-qPCR studies showed that boldine increased the expression of genes related to neurotransmission, including Snap25 and Grin2b, as well as Gap-43 itself. frontiersin.orgnih.govnih.gov These findings suggest that boldine's beneficial effects on locomotor function after spinal cord injury are linked to its ability to promote neuroplasticity and preserve neuronal tissue. frontiersin.orgnih.gov
| Preclinical Model | Effect of Boldine Treatment | Reference |
|---|---|---|
| Murine Spinal Cord Injury | Increased locomotor function (Basso Mouse Scale and ladder rung walk test). | frontiersin.orgnih.govgoogle.com |
| Murine Spinal Cord Injury | Increased spared white matter. | frontiersin.orgnih.gov |
| Murine Spinal Cord Injury | Increased immunostaining for GAP-43 (axon growth and neuroplasticity marker). | frontiersin.orgnih.govnih.gov |
| Murine Spinal Cord Injury | Increased expression of neurotransmission genes (Snap25, Grin2b) and Gap-43. | frontiersin.orgnih.govnih.gov |
Metabolic Regulation Studies
Influence on Glucose Metabolism and Gluconeogenesis in Liver Models
Preclinical studies using isolated perfused rat liver have revealed that boldine can directly influence hepatic glucose metabolism. nih.govnih.gov A key finding is its ability to inhibit gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, which is a crucial aspect of glucose homeostasis. nih.govplos.org Boldine was found to decrease gluconeogenesis from various precursors, including lactate (B86563), alanine, and fructose (B13574). nih.govresearchgate.net The half-maximal inhibitory concentrations (IC50) for lactate- and alanine-driven gluconeogenesis were 71.9 µM and 85.2 µM, respectively. nih.govresearchgate.net
Regulation of Skeletal Myofiber Glucose Uptake and CxHC Activity
Recent preclinical studies suggest that boldine may play a role in regulating glucose uptake in skeletal muscle, a process that can be impaired in conditions like diabetes. This has been linked to its ability to modulate the activity of connexin hemichannels (CxHCs). In diabetic rats, treatment with boldine has been shown to prevent the atrophy of skeletal myofibers. nih.gov This protective effect is thought to be related to the inhibition of non-selective channels, including CxHCs. nih.gov
In these diabetic models, an increase in the permeability of the sarcolemma (the muscle cell membrane) was observed, which was attributed to the new expression of functional CxHCs composed of connexins 39, 43, and 45. nih.gov Boldine treatment effectively prevented this increase in sarcolemma permeability. nih.gov Further investigation revealed that boldine blocks Cx43 and Cx45 hemichannels, as well as P2X7 receptors, which are implicated in the activation of these hemichannels. nih.gov
Studies using murine myofibers cultured in a high-glucose environment, mimicking diabetic conditions, showed a significant increase in sarcolemma permeability and levels of NLRP3, a component of the inflammasome. nih.gov Boldine was able to prevent these changes, suggesting that high glucose can directly promote the expression of functional CxHCs and activate the inflammasome in skeletal myofibers. nih.gov In myofibers from diabetic mice lacking Cx43 and Cx45, the diabetes-induced muscle alterations were not observed, further highlighting the critical role of these connexin hemichannels in myofiber degeneration. nih.gov
Furthermore, in primary cultures of myofibers, exposure to high glucose led to increased hemichannel activity and cellular damage. Boldine was found to mitigate this damage by reducing hemichannel activity, suggesting a protective role against glucose-induced muscle atrophy. mdpi.comresearchgate.net The mechanism for these effects is linked to the understanding that denervation or metabolic stress can lead to the formation of CxHCs, increasing intracellular calcium concentration and signaling for protein degradation. frontiersin.org By blocking these hemichannels, boldine may help to attenuate this process. frontiersin.org
Cellular Responses to Oxidative Stress and Inflammatory Signaling
Boldine has demonstrated significant antioxidant properties in various preclinical models, primarily through its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems. uchile.clresearchgate.net Its antioxidant efficacy is linked to neutralizing ROS, preventing lipid peroxidation, and boosting cellular antioxidant capacities. researchgate.net
In models of diabetes, boldine treatment has been shown to normalize the elevated activities of mitochondrial manganese superoxide dismutase (MnSOD) and glutathione (B108866) peroxidase in pancreatic mitochondria, indicating its role in mitigating oxidative stress-induced damage. researchgate.netnih.govresearchgate.net It has been observed to decompose superoxide anions, hydrogen peroxides, and hydroxyl radicals in a dose-dependent manner and to significantly reduce the production of superoxide anions, hydrogen peroxide, and nitric oxide by liver mitochondria. nih.govresearchgate.net This suggests boldine may inhibit oxidative tissue damage by breaking down reactive oxygen species and reducing the formation of products from peroxidation. nih.govresearchgate.net
The antioxidant activity of boldine is also attributed to its ability to inhibit NADPH oxidase, a key enzyme involved in the production of superoxide anions. nih.gov This inhibition leads to increased bioavailability of nitric oxide and improved endothelial function. nih.gov Furthermore, boldine has been shown to protect against the oxidation of tryptophan residues in proteins like lysozyme, which is susceptible to inactivation by peroxyl radicals. uchile.cl
Some of the antioxidant effects of boldine may also be linked to its ability to block connexin hemichannels (CxHCs). For instance, the angiotensin II-mediated oxidative stress cascade, which can be damaging to endothelial cells, is mediated by the activation of Cx43 hemichannels. Boldine's ability to block these channels contributes to its protective effects against endothelial dysfunction. nih.gov In a mouse model of Alzheimer's disease, boldine was found to reduce the mitochondrial release of ROS. frontiersin.org
Boldine has been shown to modulate the expression of pro-inflammatory cytokines and chemokines in several preclinical models of inflammation. In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), administration of boldine led to a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov
Further studies have demonstrated that boldine's anti-inflammatory effects may be mediated through the inhibition of key signaling pathways. For instance, in a rat model of paw edema, boldine, alone and in combination with reticuline (B1680550), significantly inhibited the mRNA expression of TNF-α and IL-6. nih.gov This effect was associated with a reduction in the phosphorylation levels of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). nih.gov The combination of boldine and reticuline also reduced the phosphorylation of p65 and IκBα, key components of the NF-κB signaling pathway. nih.gov
In the context of colitis, boldine was also found to decrease the production of IL-17 and the activation of p-STAT3(Y705) and p65-NF-κB. nih.gov Moreover, it reduced the activation of p65-NF-κB in mouse macrophage RAW 264.7 cells in vitro. nih.gov These findings suggest that boldine's beneficial effects in colitis may be due to its immunomodulatory effects, mediated in part by the inhibition of the p65-NF-κB and STAT3 signaling pathways. nih.gov
In a model of angiotensin-II (Ang-II)-induced inflammation, a derivative of boldine, boldine methine (BM), was found to inhibit the release of cytokine-inducible neutrophil chemoattractant/keratinocyte-derived chemokine and macrophage inflammatory protein-2 (MIP-2). nih.gov BM also diminished Ang-II-induced interleukin-8 release from endothelial cells. nih.gov
Boldine has demonstrated the ability to reduce the activation and recruitment of inflammatory cells in various preclinical models. In a mouse model of ulcerative colitis, the administration of boldine resulted in a reduction in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and a decrease in the expression of CD68+, a marker for macrophages. nih.gov Histological analysis revealed that boldine reduced colon damage, with significant reductions in the extent and severity of inflammation, as well as in crypt damage and leukocyte infiltration in the mucosa. nih.gov
In a rat model of paw edema induced by carrageenan, both boldine and reticuline were shown to reduce the infiltration of neutrophil leukocytes into the paw tissue. nih.gov A combination of the two compounds exhibited enhanced anti-inflammatory activity. nih.gov
Furthermore, in a study investigating angiotensin-II (Ang-II)-induced inflammation, a semi-synthesized phenanthrene (B1679779) alkaloid derivative of boldine, known as boldine methine (BM), was found to be a potent inhibitor of neutrophil accumulation. nih.gov Intraperitoneal administration of Ang-II induced significant neutrophil accumulation, which was inhibited by BM. nih.gov This effect appears to be mediated through the inhibition of CXC chemokine and platelet-activating factor release, as well as through its ROS scavenging activity and blockade of the PAF receptor. nih.gov Superfusion of the rat mesentery with Ang-II induced a significant increase in leukocyte-endothelial cell interactions and P-selectin up-regulation, both of which were inhibited by BM and another derivative, secoboldine (B1249720) (SB). nih.gov
Modulation of Pro-inflammatory Cytokine and Chemokine Expression
Investigations into Antiproliferative and Chemotherapeutic Potentials
Boldine has been investigated for its potential antiproliferative and chemotherapeutic effects on human breast cancer cell lines, specifically MDA-MB-231 and MDA-MB-468. In vitro studies have shown that boldine can inhibit the viability of these cancer cells in a dose-dependent manner. nih.govnih.gov
The cytotoxic effect of boldine on MDA-MB-231 cells was confirmed by measuring the release of lactate dehydrogenase (LDH), which increased in a dose-dependent manner with boldine treatment. nih.gov This indicates that boldine induces cell death in these cancer cells. nih.gov Further investigation revealed that boldine induces apoptosis, or programmed cell death, in MDA-MB-231 cells. nih.govnih.gov This was observed through morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation. nih.govresearchgate.net
The mechanism behind boldine-induced apoptosis in MDA-MB-231 cells involves the intrinsic mitochondrial pathway. nih.govnih.gov Treatment with boldine led to a disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.govresearchgate.net This, in turn, selectively activated caspase-9 and caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.govnih.gov Notably, caspase-8 was not activated, suggesting that the extrinsic apoptotic pathway is not the primary mechanism of action. nih.govnih.gov
Furthermore, boldine was found to modulate the expression of key proteins involved in apoptosis. It led to the downregulation of the anti-apoptotic protein Bcl-2 and heat shock protein 70 (HSP70), while upregulating the pro-apoptotic protein Bax in MDA-MB-231 cells. nih.govnih.gov Boldine also demonstrated the ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in tumor progression and metastasis. nih.govnih.gov In addition to inducing apoptosis, boldine was also shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 cells. nih.govnih.gov
The following table summarizes the IC50 values of boldine in MDA-MB-231 and MDA-MB-468 cell lines at different time points:
| Cell Line | Time (hours) | IC50 (µg/mL) |
| MDA-MB-231 | 24 | 70.8 ± 3.5 |
| MDA-MB-468 | 24 | 75.7 ± 4.3 |
| MDA-MB-231 | 48 | 46.5 ± 3.1 |
| MDA-MB-468 | 48 | 50.8 ± 2.7 |
A study on boldine derivatives also showed cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. One derivative, B2, was found to be the most potent, with IC50 values of 16.25 µM in MCF-7 cells and 21.88 µM in MDA-MB-231 cells after 48 hours of treatment. mcijournal.commcijournal.com
Glioblastoma Cell Line Responses (e.g., U138-MG, U87-MG, C6, GBM59, GBM96)
The cytotoxic and antiproliferative effects of boldine have been evaluated in several glioblastoma cell lines. In U138-MG, U87-MG, and C6 glioma lines, boldine was found to decrease the cell number at concentrations of 80, 250, and 500 µM. frontiersin.orgcas.czbvsalud.org The cell death induced by boldine appeared to be both cell-type specific and dependent on the concentration used. frontiersin.orgbvsalud.org Further investigation into the mechanism revealed that a 24-hour exposure to boldine did not activate key mediators of apoptosis, such as caspases 3 or 9. frontiersin.orgbvsalud.org Instead, the compound induced alterations in the cell cycle, suggesting a G2/M arrest, particularly in U138-MG cells. frontiersin.orgcas.czbvsalud.org Notably, at concentrations effective against tumor cells, boldine showed no toxic effects on non-tumor cells. frontiersin.orgbvsalud.org
Studies on primary human glioblastoma multiforme (GBM) cells, including GBM59, GBM96, and U87-MG, also demonstrated a concentration-dependent reduction in cell growth upon treatment with boldine. nih.govekb.egmedsci.org The U87-MG cell line was observed to be less sensitive to boldine compared to the GBM59 and GBM96 lines. up.ac.za The antiproliferative action in these cells may be linked, at least in part, to the inhibition of pannexin 1 hemichannels, which are pores in the cell membrane. nih.govup.ac.za Boldine treatment was shown to significantly inhibit hemichannel activity in these GBM cells. nih.govekb.eg
Table 1: Inhibitory Concentrations of Boldine in Glioblastoma Cell Lines
| Cell Line | IC₅₀ Value (72h) | Key Findings |
| GBM59 | 68.6 µM | Concentration-dependent reduction in cell growth. nih.gov |
| GBM96 | 141.7 µM | Concentration-dependent reduction in cell growth. nih.govup.ac.za |
| U87-MG | 213.8 µM | Less sensitive to boldine treatment compared to GBM59 and GBM96. nih.govup.ac.za |
Bladder Carcinoma Cell Line (T24) Responses
In the context of bladder cancer, boldine has been investigated using the T24 human bladder carcinoma cell line. Research showed that boldine effectively reduced cell viability and proliferation in these cells. nih.gov The mechanism of action involves the arrest of the cell cycle at the G2/M phase, ultimately leading to cell death via apoptosis. nih.gov This cytotoxic effect is dose- and time-dependent. The inhibition of cell growth and the induction of cell cycle arrest appear to be associated with the inactivation of the extracellular signal-regulated kinase (ERK) protein. nih.gov Furthermore, the apoptotic efficacy of boldine in T24 cells is correlated with the modulation of two other key proteins: the inactivation of AKT and the activation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov
Mechanisms of Cytotoxicity in Cancer Models (e.g., DNA fragmentation, membrane permeability changes)
The cytotoxic effects of boldine in cancer models are attributed to several cellular mechanisms, including changes to membrane permeability and the induction of DNA fragmentation. In studies using human invasive breast cancer cell lines (MDA-MB-231), boldine's cytotoxic effect was demonstrated by an increase in the release of lactate dehydrogenase (LDH), a marker of damaged cell membranes. uchile.clnih.gov This was accompanied by a notable increase in membrane permeability and observable DNA fragmentation, which are hallmarks of apoptosis. uchile.clnih.govnih.gov These changes were associated with the disruption of the mitochondrial membrane potential. uchile.clnih.gov
However, the induction of these specific apoptotic events may be cell-type and context-dependent. For instance, in glioma cell lines (U138-MG, U87-MG, C6), exposure to boldine for 24 hours did not result in detectable DNA fragmentation. bvsalud.org Increased membrane permeability was observed only in C6 cells after a prolonged 72-hour treatment with a high concentration (500 µM) of boldine. bvsalud.org This suggests that the pathways leading to cell death can vary between different types of cancer cells.
Preclinical Investigations in Other Pathological Models (Mechanistic Focus)
Renal Disease Models (e.g., Diabetic Nephropathy, Hypertension-induced Renal Changes)
Boldine has been evaluated for its potential protective effects in preclinical models of kidney disease. In a rat model of diabetic nephropathy induced by streptozotocin, boldine treatment prevented the increase in blood glucose, blood pressure, and the urinary protein/creatinine ratio. researchgate.netunlp.edu.armdpi.com It also reduced alterations in matrix proteins and other markers of renal damage. researchgate.netunlp.edu.ar At the cellular level, using mesangial cells cultured in high glucose and proinflammatory conditions, boldine prevented an increase in oxidative stress and an increase in cell permeability caused by connexin hemichannel activity. researchgate.netunlp.edu.ar
In a rat model of renovascular hypertension (the Goldblatt 2K1C model), which leads to chronic kidney changes, boldine administration improved kidney function. researchgate.netmsdvetmanual.com Specifically, it reduced the urinary protein-to-creatinine ratio and decreased levels of markers associated with kidney damage and fibrosis, such as alpha-smooth muscle actin (α-SMA) and Collagen III. The treatment also lowered levels of inflammatory markers ED-1 and osteopontin (B1167477) (OPN). Mechanistically, boldine appeared to prevent the hypertension-induced increase in angiotensin-converting enzyme-1 (ACE-1) and transforming growth factor-beta (TGF-β) expression in the kidney. msdvetmanual.com
Table 2: Effects of Boldine in Preclinical Renal Disease Models
| Model | Animal | Key Pathological Features | Observed Effects of Boldine |
| Diabetic Nephropathy | Streptozotocin-induced diabetic rats | Increased glycemia, blood pressure, proteinuria, renal damage markers. researchgate.netunlp.edu.ar | Prevented increases in glycemia, blood pressure, and proteinuria; reduced alterations in matrix proteins. researchgate.netunlp.edu.armdpi.com |
| Renovascular Hypertension | 2K1C hypertensive rats | Increased proteinuria, oxidative stress, fibrosis (α-SMA, Col III), inflammation (ED-1, OPN), ACE-1, and TGF-β. | Reduced proteinuria, plasma oxidative stress, and markers of fibrosis and inflammation; prevented the increase in ACE-1 and TGF-β. msdvetmanual.com |
Atherosclerosis Research Models
The potential anti-atherosclerotic properties of boldine have been investigated in mouse models. In low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat, atherogenic diet, the administration of boldine led to a significant decrease in the formation of atherosclerotic lesions in the aorta. This reduction in lesion area was observed to be as high as 45%. Importantly, these beneficial effects occurred without altering plasma levels of cholesterol, triglycerides, LDL, or high-density lipoprotein (HDL). This finding suggests that the anti-atherogenic action of boldine in this model may be attributable to its antioxidant properties rather than an effect on lipid metabolism.
Gastrointestinal Motility Modulation
Preclinical studies indicate that boldine can modulate gastrointestinal function. Early research showed that boldine inhibits intestinal smooth muscle activity in anesthetized cats and prolongs intestinal transit time in mice. uchile.cl In isolated rat ileum preparations, boldine was found to exert a concentration-dependent relaxation effect. uchile.cl This effect is linked to its interference with the cholinergic mechanisms responsible for muscle contraction. uchile.cl Specifically, boldine acts as a competitive antagonist of acetylcholine-induced contractions, which are dependent on muscarinic receptors. nih.gov
In addition to its effects on motility, boldine demonstrates gastroprotective properties. In mouse models of gastric ulcers induced by ethanol/HCl or indomethacin, boldine treatment protected the gastric mucosa, reducing lesion area and decreasing oxidative stress and inflammatory mediators. frontiersin.orgnih.gov This protective mechanism is dependent on non-protein sulfhydryl groups and prostanoids but does not involve the inhibition of the H+/K+-ATPase proton pump. nih.gov
Anti-Osteoporotic and Anti-Periodontitis Mechanisms
Preclinical research has identified boldine as a potential agent in mitigating bone loss associated with both osteoporosis and periodontitis. The underlying mechanisms appear to be centered on the modulation of bone resorption processes.
In a murine model of estrogen deficiency-induced osteoporosis, boldine demonstrated a protective effect on bone integrity. frontiersin.org This was achieved by inhibiting bone resorption without adversely affecting bone formation. frontiersin.orgfrontiersin.org The primary molecular mechanism implicated in this action is the impairment of the AKT signaling pathway, which is crucial for osteoclast formation and survival. frontiersin.org Studies have shown that boldine can inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of osteoclasts, the cells responsible for bone breakdown. frontiersin.org An agonist for the AKT pathway, SC79, was able to partially reverse this inhibitory effect, further supporting the role of AKT signaling in boldine's anti-osteoporotic action. frontiersin.org
| Preclinical Model | Key Findings | Molecular Mechanism | Reference |
|---|---|---|---|
| Ovariectomized (OVX) mice (Estrogen deficiency-induced osteoporosis) | - Protected against bone loss.
| - Impaired the AKT signaling pathway.
| frontiersin.org |
Similarly, in the context of periodontitis, boldine has been shown to inhibit alveolar bone resorption. researchgate.net Research using a ligature-induced periodontitis model in mice revealed that oral administration of boldine led to a decrease in the number of osteoclasts in periodontal lesions. researchgate.net This effect was associated with a reduction in the RANKL/osteoprotegerin (OPG) ratio. researchgate.net A lower RANKL/OPG ratio is indicative of reduced osteoclast activity. Furthermore, boldine was found to modulate the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells in the affected tissues. researchgate.net It reduced the Th17 response, which is pro-inflammatory and promotes bone resorption, while enhancing the Treg response, which is anti-inflammatory and helps to maintain immune homeostasis. researchgate.net
| Preclinical Model | Key Findings | Molecular Mechanism | Reference |
|---|---|---|---|
| Ligature-induced periodontitis in mice | - Inhibited alveolar bone resorption.
| - Reduced the RANKL/OPG ratio.
| researchgate.net |
Anti-Leishmaniosis Research
In vitro studies have explored the activity of boldine against Leishmania amazonensis, the causative agent of leishmaniasis. nih.govresearchgate.net This research has demonstrated that boldine can effectively reduce the parasitic infection within murine macrophages. nih.gov
The anti-leishmanial effect of boldine was found to be concentration-dependent. nih.govresearchgate.net In one study, treatment of infected macrophages with boldine resulted in a significant reduction in parasite infection, with a 100 µg/ml concentration causing an 81% decrease and a 600 µg/ml concentration leading to a 96% reduction in infection compared to untreated cells. nih.govresearchgate.netnih.gov
Notably, boldine's efficacy was compared to Glucantime®, a standard antimonial drug used for treating leishmaniasis. nih.govnih.gov The research indicated that boldine treatment produced a more significant reduction in L. amazonensis infected macrophages than the reference drug. nih.govnih.gov Furthermore, a combination of boldine (100 µg/ml) and Glucantime® (300 µg/ml) resulted in a 50% greater reduction in parasitized cells compared to treatment with Glucantime® alone, suggesting a potential synergistic or additive effect. nih.govnih.govresearchgate.net These findings highlight boldine as a promising candidate for further investigation in the development of new treatments for leishmaniasis. nih.gov
| Parasite | Cell Model | Key Findings | Reference |
|---|---|---|---|
| Leishmania amazonensis | Murine macrophages | - Concentration-dependent reduction of intracellular parasite infection. | nih.govresearchgate.net |
| - 100 µg/ml of boldine reduced parasite infection by 81%. | researchgate.netnih.gov | ||
| - Combined treatment with Glucantime® showed a significantly greater reduction in parasitized cells than Glucantime® alone. | nih.govnih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Boldine and Its Derivatives
Impact of Substituents on Receptor Affinity and Selectivity
The affinity and selectivity of boldine (B1667363) derivatives for various receptors are significantly influenced by the type and position of substituent groups on the aporphine (B1220529) core. Research has focused on modifications, particularly on the aromatic A and D rings and the C-ring, to enhance potency and selectivity for specific receptor subtypes.
Halogenation of the boldine scaffold has been shown to modulate receptor affinity significantly. Studies on the C3 position of the A-ring found that introducing a halogen can improve affinity for certain receptors. For instance, chlorination or bromination at C3 enhances both the affinity and selectivity for α1A-adrenergic receptors. nih.gov Similarly, halogenation at the C3 position was associated with improved affinity for dopamine (B1211576) D1 receptors and increased selectivity versus D2 receptors. nih.govuchile.cl Specifically, 3-iodoboldine (B10794460) showed a notable increase in affinity for D1-dopaminergic receptors, achieving a low nanomolar IC50 value. uchile.cl The introduction of halogens is thought to increase lipophilicity, which may contribute to more favorable interactions with the receptor's binding pocket. uchile.cl Molecular docking studies suggest that the improved antagonist activity of C3-halogenated aporphines can be attributed to favorable interactions between the halogen atom and specific amino acid residues like F339 and/or F340 in the receptor. nih.gov
Modifications to other parts of the molecule also have a profound impact. The substitution pattern on the D-ring is critical. The absence of substituents on the D-ring has been shown to reduce antagonist activity at α1A and 5-HT2A receptors. nih.gov In another study, the introduction of an amino group at the C-8 position, yielding 8-NH2-boldine, resulted in a compound with selective affinity for α1A- and α1B-adrenoceptors, but notably low affinity for the α1D-subtype. researchgate.net Furthermore, derivatization at the C-2 hydroxyl group has been explored. The synthesis of C-2-alkoxylated analogues of (+)-predicentrine from a (+)-boldine starting material led to the identification of novel ligands for serotonin (B10506) receptors. colab.ws One such derivative, with a benzyloxy group at C-2, was identified as a potent 5-HT2CR ligand with moderate selectivity over 5-HT2A and 5-HT2B receptors. colab.ws
The structural integrity of the ring system is also important. Altering the size of the C-ring, either through contraction or homologation (expansion), was found to be detrimental to antagonist activity at both 5-HT2A and α1A receptors, indicating that a six-membered C-ring is optimal for high antagonist potency at these sites. nih.gov
| Compound | Modification | Receptor Subtype | Affinity (pKi / IC50) | Reference |
|---|---|---|---|---|
| 8-NH2-Boldine | Amino group at C-8 | α1A-AR | pKi = 6.37 ± 0.21 | researchgate.net |
| 8-NH2-Boldine | Amino group at C-8 | α1B-AR | pKi = 5.53 ± 0.11 | researchgate.net |
| 8-NH2-Boldine | Amino group at C-8 | α1D-AR | pKi < 2.5 | researchgate.net |
| 3-Iodoboldine | Iodine at C-3 | D1-dopaminergic | Low nanomolar IC50 | uchile.cl |
| Compound 10n | Benzyloxy group at C-2 | 5-HT2CR | 4 nM (Ki) | colab.ws |
Correlation Between Structure and Enzyme Inhibitory Activities
The structure of boldine and its derivatives is directly correlated with their ability to inhibit various enzymes. The presence and accessibility of the phenolic hydroxyl groups and the nitrogen atom are key determinants of these interactions.
Boldine itself has been shown to inhibit cholinesterases. It exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values of 372 µM and 321 µM, respectively. ekb.egnih.gov The mechanism of inhibition is suggested to be noncompetitive. ekb.egnih.gov Studies also indicate boldine can inhibit phosphodiesterase IV with an IC50 of 106 μM. frontiersin.org
Significant findings arise from comparing boldine to its derivatives. While boldine shows no significant inhibitory activity against the enzyme DNA topoisomerase I, even at high concentrations, two of its derivatives, seconeolitsine (B10858010) (SCN) and N-methyl-seconeolitsine (N-SCN), are potent inhibitors. frontiersin.org N-SCN and SCN inhibited the relaxation activity of M. tuberculosis topoisomerase I (MtbTopoI) with IC50 values of 5.6 µM and 8.4 µM, respectively. frontiersin.org This demonstrates that cleavage of the boldine core to form the seco-aporphine structure is essential for this specific enzyme inhibitory activity.
The diphenolic nature of boldine is associated with its ability to inhibit tyrosinase. researchgate.net Modifications that link the boldine core with natural phenolic antioxidants, such as caffeic acid and ferulic acid, have produced amide derivatives with significant anti-tyrosinase activity. researchgate.net Boldine itself acts as a reversible, mixed-type inhibitor of mushroom tyrosinase with a reported Ki of 7.203 mM. researchgate.net In contrast, the O-dimethylated derivative of boldine, glaucine, retains much of the antioxidant capacity of the parent molecule, suggesting that the phenolic hydroxyl groups are not an absolute requirement for its free-radical scavenging activity, which is another form of enzyme protection. uchile.cl
| Compound | Target Enzyme | Inhibitory Concentration (IC50 / Ki) | Reference |
|---|---|---|---|
| Boldine | Acetylcholinesterase (AChE) | IC50 = 372 µM | nih.gov |
| Boldine | Butyrylcholinesterase (BChE) | IC50 = 321 µM | nih.gov |
| Boldine | Tyrosinase | Ki = 7.203 mM | researchgate.net |
| N-methyl-seconeolitsine (N-SCN) | Mtb Topoisomerase I | IC50 = 5.6 µM | frontiersin.org |
| Seconeolitsine (SCN) | Mtb Topoisomerase I | IC50 = 8.4 µM | frontiersin.org |
| Boldine | Phosphodiesterase IV | IC50 = 106 µM | frontiersin.org |
Structural Determinants of Cellular Uptake and Biological Efficacy
The ability of boldine and its derivatives to enter cells and exert a biological effect is governed by their physicochemical properties, particularly lipophilicity, which influences membrane permeability. Boldine itself is a lipophilic molecule, a property that facilitates its absorption and distribution in the body. researchgate.net
The modification of boldine to increase its lipophilicity has been a strategy to improve its pharmacokinetic profile. uchile.cl Diacetyl boldine (DAB), a derivative with a log P of 2.9, demonstrates how structural changes can affect bioavailability and efficacy. mdpi.com The cellular uptake and subsequent anti-proliferative activity of DAB against melanoma cells were significantly enhanced when formulated as a microemulsion. mdpi.com The nanoscale droplet size (~50 nm) of the formulation is believed to facilitate cellular entry via endocytosis, demonstrating that the physical form can be as important as the molecular structure for efficacy. mdpi.com
Once inside the cell, the structure of boldine dictates its mechanism of action. In breast cancer cells, boldine has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase. dovepress.com This cytotoxic effect is dose-dependent and involves the downregulation of anti-apoptotic proteins like Bcl-2 and heat shock protein 70. researchgate.netdovepress.com
The basicity of the nitrogen atom in the aporphine structure can also be a key determinant of cellular accumulation and efficacy in specific contexts. For example, the slightly basic nature of boldine allows it to become protonated and trapped within the acidic food vacuole of the Plasmodium parasite, which is thought to enhance its antiplasmodial activity. researchgate.net Furthermore, boldine's structure enables it to interact with and block membrane channels, such as connexin-43 hemichannels, which is a proposed mechanism for its ability to reduce neuroinflammation in glial cells. biorxiv.org This interaction is crucial for its observed efficacy in models of neuropathic pain. biorxiv.org
Advanced Analytical Methodologies for Boldine Hydrochloride Research
Chromatographic Techniques and Advancements (HPLC, UPLC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are fundamental in the analysis of boldine (B1667363). mdpi.com These techniques offer high sensitivity and accuracy for both qualitative and quantitative analysis of active pharmaceutical ingredients in various samples, including synthetic drug products and plant materials. mdpi.com
A novel UPLC-MS/MS method has been developed for the sensitive quantitation of boldine in plasma. nih.gov This method utilizes liquid-liquid extraction for sample preparation and a C18 column for chromatographic separation with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. nih.gov Detection is achieved using an electrospray triple-quadrupole mass spectrometer in the positive ion multiple reaction monitoring mode. nih.gov This advanced method demonstrates excellent linearity over a concentration range of 2.555-2555 ng/mL, with a low limit of quantification of 2.555 ng/mL. nih.gov The high precision (intra- and inter-day relative standard deviation between 1.2-7.4%) and accuracy (relative error between -6.0-8.0%) make it suitable for pharmacokinetic studies in rats, offering a simpler and more sensitive alternative to older HPLC methods. nih.gov
HPLC with fluorescence detection has also been established for determining boldine in rat plasma, bile, and urine. researchgate.netnih.gov This method involves a liquid-liquid extraction/back-extraction process and separation on a pentafluorophenyl core-shell column. researchgate.netnih.gov The use of fluorimetric detection (excitation at 320 nm and emission at 370 nm) provides the necessary sensitivity for quantitative analysis. researchgate.netnih.gov The method was validated according to EMEA guidelines, showing a low limit of quantification (0.1 μmol/L), good linearity (0.1-50 μmol/L), and high precision and accuracy. researchgate.netnih.gov
Furthermore, HPLC has been employed to evaluate the boldine content in plant extracts from in vitro-cultured nodal segments of Peumus boldus, confirming the presence of the alkaloid in this plant material. idecefyn.com.ar HPLC-PDA-IT-MS/MS and HPLC-QTOF-MS have also been used for the chemical profiling of Peumus boldus extracts, allowing for the tentative identification of numerous alkaloids and phenolic compounds. mdpi.com
| Technique | Matrix | Detection Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | Electrospray Triple-Quadrupole MS/MS | 2.555 - 2555 ng/mL | 2.555 ng/mL | nih.gov |
| HPLC | Rat Plasma, Bile, Urine | Fluorescence (λex=320nm, λem=370nm) | 0.1 - 50 μmol/L | 0.1 μmol/L | researchgate.netnih.gov |
| HPLC | Plant Extracts | UV (302 nm) | Not Specified | Not Specified | idecefyn.com.ar |
| HPLC-PDA-IT-MS/MS | Plant Extracts | PDA (304 nm) and ESI-IT-MS | 0.0469 - 15.00 mg/L | Not Specified | mdpi.com |
Spectroscopic and Electrochemical Methods (Spectrofluorimetry, Cyclic Voltammetry)
Beyond chromatography, spectroscopic and electrochemical methods provide alternative and complementary approaches for the determination of boldine.
A novel and environmentally friendly online spectrofluorimetric method has been developed for the determination of boldine in herbal drugs and phytopharmaceuticals. conicet.gov.arnih.gov This method leverages the native fluorescence of boldine in an acidic medium (excitation at 282 nm, emission at 373 nm) and employs a flow injection strategy with a mini-column of multiwalled carbon nanotubes as a retention agent. conicet.gov.arnih.govresearchgate.net The method boasts a wide dynamic calibration range (0.029–27.0 μg mL−1), low limits of detection (0.008 μg mL−1) and quantification (0.029 μg mL−1), and high repeatability. conicet.gov.arnih.gov
Cyclic voltammetry (CV) at a liquid-liquid interface has been successfully used for the quantitative analysis of boldine in complex matrices like boldo leaf extracts without requiring sample pre-treatment. conicet.gov.arnih.gov This electrochemical technique was performed at water/1,2-dichloroethane (B1671644) and water/polyvinyl chloride-gelled 1,2-dichloroethane interfaces. conicet.gov.arnih.gov The method demonstrated good linearity over a concentration range of 1.04 × 10⁻⁵ mol L⁻¹ to 5.19 × 10⁻⁴ mol L⁻¹, with a detection limit of (6.1 ± 0.7) × 10⁻⁵ mol L⁻¹. conicet.gov.arnih.gov The results obtained by CV were comparable to those from the standard HPLC method, validating its accuracy, specificity, and precision. conicet.gov.arnih.gov Furthermore, CV experiments allowed for the study of the transfer mechanism of boldine and the determination of its pKa. conicet.gov.arnih.gov Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization curves have also been used to study the behavior of boldine. jmaterenvironsci.com
| Technique | Matrix | Key Parameters | Linearity Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Spectrofluorimetry | Herbal Drugs, Phytopharmaceuticals | λex = 282 nm; λem = 373 nm | 0.029 - 27.0 μg/mL | 0.008 μg/mL | conicet.gov.arnih.gov |
| Cyclic Voltammetry | Boldo Leaf Extracts | Water/1,2-dichloroethane interface | 1.04 × 10⁻⁵ - 5.19 × 10⁻⁴ mol L⁻¹ | (6.1 ± 0.7) × 10⁻⁵ mol L⁻¹ | conicet.gov.arnih.gov |
Bioanalytical Method Development for Complex Biological Matrices
The development of robust bioanalytical methods is essential for accurately quantifying boldine in complex biological matrices such as plasma, bile, and urine. researchgate.netnih.gov These methods often require extensive sample preparation to remove interfering substances.
For instance, a validated HPLC method with fluorescence detection for boldine in rat plasma, bile, and urine involves a liquid-liquid extraction/back-extraction procedure. researchgate.net This sample clean-up is crucial for achieving the necessary selectivity and sensitivity. Similarly, a UPLC-MS/MS method for plasma analysis uses liquid-liquid extraction with methyl tert-butyl ether to recover boldine. nih.gov
The challenges in bioanalytical method development include achieving sufficient sensitivity, especially for low-dose pharmacokinetic studies, and ensuring the stability of the analyte during sample storage and processing. nih.govresearchgate.net The development process also involves rigorous validation according to international guidelines to ensure selectivity, accuracy, precision, and stability. researchgate.net The use of an internal standard is a common practice to ensure the accuracy and reproducibility of the quantification. asianpubs.org The goal is to develop methods that are not only sensitive and accurate but also simple and efficient enough for high-throughput analysis. nih.gov
Applications in Quantitative Analysis and Metabolic Profiling
Advanced analytical methods are instrumental in the quantitative analysis and metabolic profiling of boldine. Quantitative analysis is crucial for pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion of a drug. For example, a validated UPLC-MS/MS method was successfully applied to a single low-dose pharmacokinetic study of boldine in rats. nih.gov An HPLC-fluorescence method was used to describe the concentration-time profiles of boldine in rat plasma and bile and to investigate its cumulative excretion in urine. researchgate.netnih.gov
Metabolic profiling, which aims to identify and quantify the metabolites of a compound, is another critical application. LC-MS/MS is a powerful tool for this purpose. researchgate.net Through the use of LC-MSn, the major metabolites of boldine in rats have been identified as boldine-O-glucuronide, boldine-O-sulphate and disulphate, boldine-O-glucuronide-O-sulphate, and N-demethyl-boldine-O-sulphate. researchgate.netnih.gov This detailed metabolic profiling provides indirect evidence of the extensive formation of boldine glucuronides and sulfate (B86663) conjugates. cas.cz Understanding the metabolic pathways of boldine is essential for a complete picture of its biological fate and potential interactions. researchgate.net
Future Research Directions and Unaddressed Mechanistic Questions for Boldine Hydrochloride
Elucidation of Novel Molecular Targets and Interaction Pathways
A primary focus of future research will be to identify and characterize additional molecular targets of boldine (B1667363) hydrochloride beyond its currently known interactions. While its effects on certain receptors and channels are established, a complete picture of its interaction profile is far from complete.
Recent studies have highlighted that boldine's therapeutic effects may be more attributable to its ability to block connexin (Cx) hemichannels (HCs) than its antioxidant properties. nih.govfrontiersin.org Specifically, boldine has been shown to inhibit Cx26, Cx30, and pannexin 1 (Panx1) hemichannels, as well as the P2X7 purinergic receptor (P2X7R). nih.govfrontiersin.org This blockade reduces calcium influx and potassium efflux, key activators of the inflammasome, ultimately leading to decreased production of the pro-inflammatory cytokine IL-1β. nih.govfrontiersin.orgresearchgate.net Importantly, boldine does not appear to inhibit the gap junction channels formed by connexins. nih.govresearchgate.net
However, the full extent of boldine's interactions with other membrane channels and receptors remains largely unexplored. nih.gov For instance, while it is known to block 5-HT3 receptors, its promiscuity as an ion channel inhibitor suggests that other targets are likely. frontiersin.orgplos.org Future research should employ high-throughput screening and other advanced techniques to systematically map the interactome of boldine hydrochloride. This will not only reveal novel targets but also help to elucidate the complex signaling cascades that are modulated by this compound. A deeper understanding of these pathways is crucial for predicting its therapeutic efficacy and potential side effects across different disease models.
Comprehensive Systems Biology Approaches to Boldine Action
To gain a holistic understanding of boldine's effects, future research must move beyond single-target investigations and embrace comprehensive systems biology approaches. This involves integrating data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct a complete picture of how this compound influences cellular and organismal physiology.
Network pharmacology, a key component of systems biology, can be used to identify the interconnected molecular networks that are perturbed by boldine. This approach has the potential to reveal previously unknown mechanisms of action and to identify biomarkers that can predict treatment response. For example, bulk RNA sequencing has already shown that boldine can modulate a large number of genes involved in neurotransmission. frontiersin.org
The Connectivity Map (CMap) is another powerful tool that can be leveraged. By comparing the gene expression signature of boldine-treated cells to a database of signatures from other perturbagens, researchers can identify other drugs with similar or opposing effects. One study has already identified boldine as a compound with the potential to reverse the gene expression signature associated with early-stage papillary thyroid cancer. mdpi.com Future studies should expand on this by using more sophisticated "omics" technologies and computational models to create a detailed, multi-level understanding of boldine's action in various pathological contexts.
Exploration of Structure-Activity-Property Relationships for Derivative Design
A thorough exploration of the structure-activity-property relationships (SAPR) of boldine is crucial for the rational design of new derivatives with improved therapeutic properties. The boldine molecule possesses two phenolic groups and a tertiary amine that are amenable to a wide range of semi-synthetic modifications. nih.gov
By systematically modifying the boldine scaffold and evaluating the effects of these changes on its biological activity, researchers can identify the key structural features that are responsible for its therapeutic effects. This knowledge can then be used to design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Several studies have already begun to explore the SAPR of boldine. For example, N-quaternization of boldine to produce "Laurifoline" increases its water solubility. nih.govfrontiersin.org Halogenated derivatives of boldine have also been shown to have enhanced selectivity for certain monoamine receptors. ncats.io Future research in this area should focus on a more systematic and comprehensive approach to SAPR studies, utilizing computational modeling and high-throughput synthesis and screening techniques. This will accelerate the discovery of new boldine-based drug candidates with improved therapeutic potential.
| Derivative | Modification | Observed Effect | Reference |
| Laurifoline | N-quaternization | Increased water solubility | nih.govfrontiersin.org |
| Halogenated boldine | Halogenation | Enhanced selectivity for monoamine receptors | ncats.io |
| Diacetyl Boldine | Acetylation of hydroxyl groups | Used in cosmetics for reducing pigmentation | mdpi.com |
| Boldine methine | Ring-opening via β-elimination | Phenanthrene (B1679779) form of boldine | nih.govfrontiersin.org |
Methodological Innovations in Boldine Research and Analysis
Advancements in analytical methodologies are needed to support the ongoing research into the therapeutic potential of this compound. The development of more sensitive, specific, and high-throughput analytical methods is essential for a variety of applications, including:
Pharmacokinetic studies: Accurate and reliable methods are needed to quantify boldine and its metabolites in biological fluids and tissues. researchgate.net
Quality control of herbal products: Robust analytical methods are required to ensure the quality and consistency of boldo-containing products.
Mechanistic studies: Advanced analytical techniques can be used to probe the molecular interactions of boldine and to identify its downstream signaling effects.
Q & A
Q. What are the primary pharmacological mechanisms of boldine hydrochloride in reducing vascular oxidative stress?
this compound exerts antioxidant effects by inhibiting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase subunits and attenuating angiotensin II-induced oxidative cascades. Methodologically, researchers can assess this via:
- In vitro assays : Measure reactive oxygen species (ROS) levels in endothelial cell cultures using fluorescent probes (e.g., DCFH-DA) .
- In vivo models : Administer this compound in hypertensive or diabetic rodent models and quantify nitric oxide (NO) bioavailability via chemiluminescence or ELISA .
- Molecular techniques : Western blotting to evaluate expression of NADPH oxidase subunits (e.g., NOX4) .
Q. How can researchers validate the purity and identity of this compound in experimental setups?
Purity validation requires a combination of chromatographic and spectroscopic methods:
- Thin-layer chromatography (TLC) : Compare values against reference standards .
- Mass spectrometry (MS) : Confirm molecular weight () and fragmentation patterns .
- Nuclear magnetic resonance (NMR) : Analyze proton and carbon spectra for structural confirmation .
Q. What experimental models are suitable for studying this compound’s effects on endothelial dysfunction?
- Ex vivo aortic ring assays : Measure vasodilation responses to acetylcholine in isolated vessels .
- Cell culture systems : Human umbilical vein endothelial cells (HUVECs) treated with pro-oxidants (e.g., ) to assess ROS scavenging .
- Animal models : Spontaneously hypertensive rats (SHRs) or streptozotocin-induced diabetic mice, with endpoints like blood pressure monitoring and vascular remodeling analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor binding affinities across studies?
Discrepancies in α1-adrenergic receptor subtype selectivity (e.g., α1A vs. α1B) arise from methodological variability. To address this:
- Competitive radioligand binding assays : Use H-prazosin in rat cerebral cortex membranes with increasing boldine concentrations. Analyze biphasic curves via nonlinear regression (e.g., LIGAND software) to distinguish high- and low-affinity sites .
- Structural analogs : Compare binding kinetics of boldine derivatives (e.g., predicentrine) to identify critical functional groups influencing selectivity .
- Molecular docking : Simulate interactions with receptor subtypes using crystallographic data from the Protein Data Bank (PDB) .
Q. What methodologies are recommended to evaluate this compound’s photochemical stability in formulation studies?
- UV irradiation experiments : Exclude this compound solutions to UVB (300 nm) and quantify degradation via HPLC with photodiode array detection .
- Quantum yield calculation : Measure photolysis rates under controlled oxygen levels to determine photoconsumption efficiency (e.g., in air) .
- Stability-indicating assays : Validate methods per ICH guidelines, including forced degradation (heat, light, pH) and peak purity analysis .
Q. How can researchers ensure reproducibility in this compound’s anti-inflammatory effects across different laboratories?
- Standardized protocols : Adopt consensus guidelines for cell culture conditions (e.g., passage number, serum-free media) and boldine concentrations (e.g., 10–100 μM) .
- Inter-laboratory validation : Share aliquots of a single boldine batch and compare outcomes via meta-analysis of ROS inhibition or cytokine (e.g., IL-6) suppression .
- Negative controls : Include antioxidants (e.g., ascorbic acid) to benchmark boldine’s efficacy .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear regression : Fit sigmoidal curves using software like GraphPad Prism to calculate EC values .
- Two-way ANOVA : Compare treatment effects across multiple doses and time points (e.g., ROS reduction at 24 vs. 48 hours) .
- Error propagation : Report confidence intervals for derived parameters (e.g., in receptor binding studies) .
Q. How should researchers design studies to investigate this compound’s multi-target effects (e.g., antioxidant and anti-inflammatory)?
- Multi-omics integration : Combine transcriptomics (RNA-seq of Nrf2 pathway genes) and metabolomics (LC-MS profiling of oxidative metabolites) .
- Knockout models : Use siRNA or CRISPR-Cas9 to silence target genes (e.g., NOX4) and assess boldine’s dependency on specific pathways .
- Time-course experiments : Monitor temporal changes in inflammatory markers (e.g., NF-κB activation) alongside ROS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
